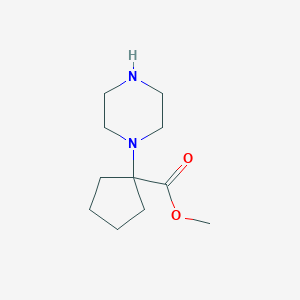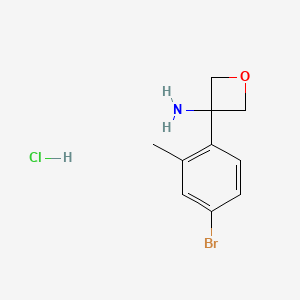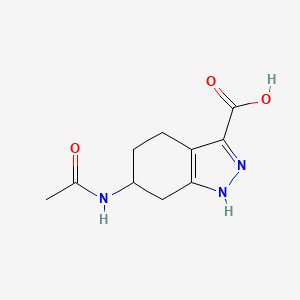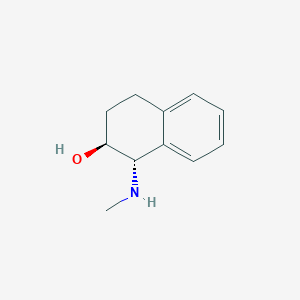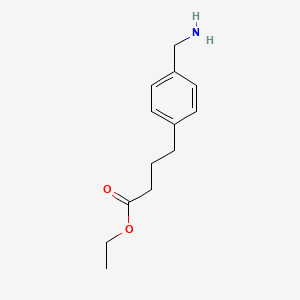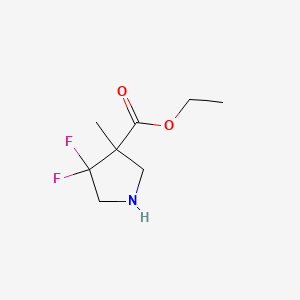
Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative with the molecular formula C8H13F2NO2.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced fluorination techniques can further optimize the production process, ensuring consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted derivatives.
科学的研究の応用
Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased stability and hydrophobicity.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
類似化合物との比較
Similar Compounds
- Ethyl 4,4-difluoro-5-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- Ethyl 4,4-difluoro-3-methyl-pyrrolidine-3-carboxylate
Uniqueness
This compound stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms at the 4-position of the pyrrolidine ring enhances its stability and reactivity compared to other similar compounds .
特性
分子式 |
C8H13F2NO2 |
|---|---|
分子量 |
193.19 g/mol |
IUPAC名 |
ethyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-3-13-6(12)7(2)4-11-5-8(7,9)10/h11H,3-5H2,1-2H3 |
InChIキー |
QREROJTXMRISJA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CNCC1(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



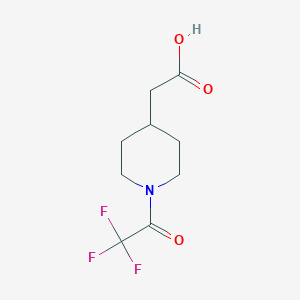
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
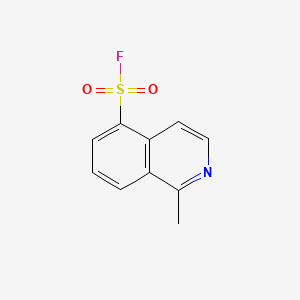
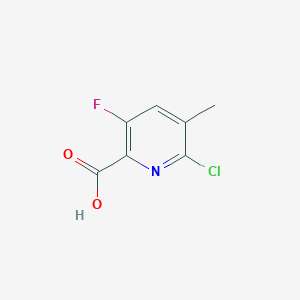
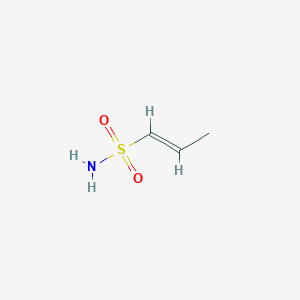
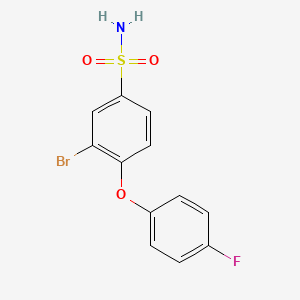
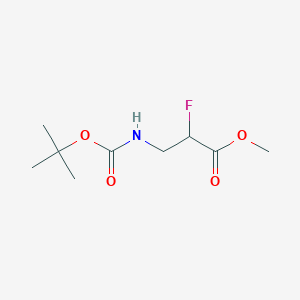
![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
